molecular formula C19H21BN2O3 B12957190 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

Cat. No.: B12957190
M. Wt: 336.2 g/mol
InChI Key: GWJGAOZQCUIFQL-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one is a complex organic compound that features a boronic ester group and a dibenzo[b,e][1,4]diazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic acids .

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological molecules, making it a valuable tool in medicinal chemistry for targeting enzymes and receptors .

Properties

Molecular Formula

C19H21BN2O3

Molecular Weight

336.2 g/mol

IUPAC Name

9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)12-9-10-13-16(11-12)21-14-7-5-6-8-15(14)22-17(13)23/h5-11,21H,1-4H3,(H,22,23)

InChI Key

GWJGAOZQCUIFQL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NC4=CC=CC=C4N3

Origin of Product

United States

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